2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione 2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 102202-87-9
VCID: VC0171929
InChI: InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol

2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione

CAS No.: 102202-87-9

Main Products

VCID: VC0171929

Molecular Formula: C22H21N3O4

Molecular Weight: 391.4 g/mol

2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione - 102202-87-9

CAS No. 102202-87-9
Product Name 2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
IUPAC Name 2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2
Standard InChIKey UTFSALSHCXWUKG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O
Synonyms Bis(phthaliMidylpropyl)aMine
PubChem Compound 10453047
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator